Phosphorane, nonylidenetriphenyl-
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Overview
Description
Phosphorane, nonylidenetriphenyl- is a type of organophosphorus compound characterized by a pentavalent phosphorus atom. This compound is part of the broader class of phosphoranes, which have the general formula PR₅. Phosphoranes are known for their trigonal bipyramidal molecular geometry, where the phosphorus atom is bonded to five substituents. The unique structure of phosphorane, nonylidenetriphenyl- makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorane, nonylidenetriphenyl- can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene and a phosphine oxide . The preparation of the phosphonium ylide typically involves the reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base such as butyllithium .
Industrial Production Methods: While the Wittig reaction is commonly used in laboratory settings, industrial production methods may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in optimizing reaction parameters and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: Phosphorane, nonylidenetriphenyl- primarily undergoes nucleophilic addition reactions, such as the Wittig reaction . This reaction is highly valued for its ability to form alkenes with precise control over the location of the double bond.
Common Reagents and Conditions:
Reagents: Triphenylphosphine, alkyl halides, strong bases (e.g., butyllithium)
Major Products: The major product of the Wittig reaction involving phosphorane, nonylidenetriphenyl- is an alkene, along with triphenylphosphine oxide as a byproduct .
Scientific Research Applications
Phosphorane, nonylidenetriphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphorane, nonylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of a four-membered oxaphosphetane ring . This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide . The reaction is driven by the strong affinity of phosphorus for oxygen, which stabilizes the formation of the phosphine oxide byproduct.
Comparison with Similar Compounds
Phosphorane, nonylidenetriphenyl- can be compared with other similar compounds such as:
Phosphonium ylides: These compounds also participate in the Wittig reaction but may have different substituents on the phosphorus atom.
Phosphine oxides: These are the byproducts of the Wittig reaction and can be used as ligands in various catalytic processes.
The uniqueness of phosphorane, nonylidenetriphenyl- lies in its ability to form stable ylides and its high reactivity in forming carbon-carbon bonds, making it a valuable tool in synthetic organic chemistry.
Properties
CAS No. |
54208-05-8 |
---|---|
Molecular Formula |
C27H33P |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
nonylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C27H33P/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27/h8-16,18-24H,2-7,17H2,1H3 |
InChI Key |
HMLXPOAQBHIMSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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